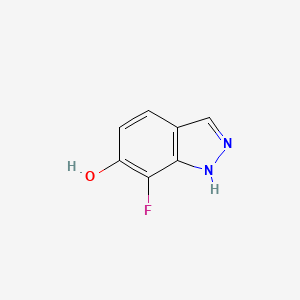methyl}carbamate CAS No. 946385-09-7](/img/structure/B2657620.png)
tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is a type of tert-butyl carbamate . It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a N-{(Z)-N’-hydroxycarbamimidoylmethyl} group attached to the nitrogen atom . The tert-butyl carbamates are also known as BOC-NR2, BOC amines, BOC amino, BOC amide .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Boc group in “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
The molecular weight of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is 117.1463 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Reactivity
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared easily from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis due to their versatile reactivity and chemical transformations (Guinchard, Vallée, & Denis, 2005).
Metabolic Studies
- The metabolism of related tert-butylphenyl N-methylcarbamates in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating significant biological processing and potential applications in studying metabolic pathways (Douch & Smith, 1971).
Asymmetric Synthesis
- Asymmetric Mannich reactions have been utilized to synthesize chiral tert-butyl phenyl(phenylsulfonyl)methylcarbamates, highlighting their importance in the enantioselective synthesis of biologically active compounds (Yang, Pan, & List, 2009).
Chemical Transformations
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates' ability to undergo various chemical transformations showcases their utility as versatile intermediates for synthesizing complex molecules, contributing significantly to the field of organic chemistry (Guinchard, Vallée, & Denis, 2005).
Kinetic Resolution
- Enzymatic kinetic resolution of related tert-butyl phenylcarbamates has been explored, demonstrating the potential for producing chiral compounds with high enantioselectivity. This method could be applied to the synthesis of enantiomerically pure substances, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).
Environmental Applications
- Studies on the comparative cytotoxicity of butylated hydroxytoluene and its derivatives, including methylcarbamate compounds, on rat hepatocytes provide insights into their potential environmental impact and safety profile (Nakagawa, Yaguchi, & Suzuki, 1994).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
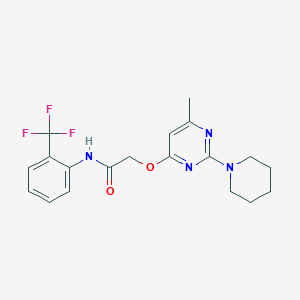
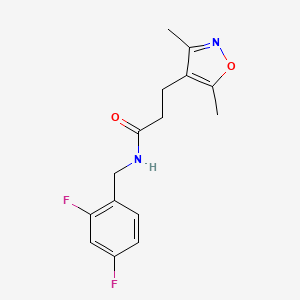
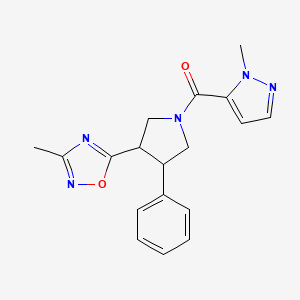
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)
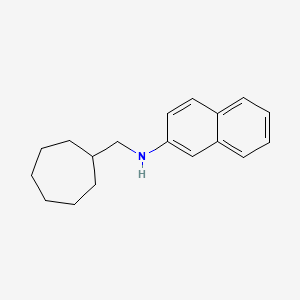

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)
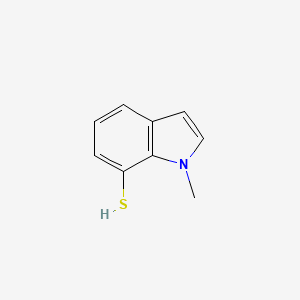
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)
![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)
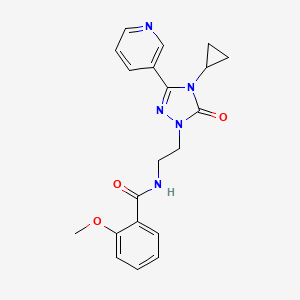
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)
